1-(Bromomethyl)-3-ethylcyclobutane
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Overview
Description
1-(Bromomethyl)-3-ethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethylcyclobutane can be synthesized through a multi-step process involving the bromination of 3-ethylcyclobutanemethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethylcyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
1-(Bromomethyl)-3-ethylcyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-ethylcyclobutane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
1-(Chloromethyl)-3-ethylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-3-methylcyclobutane: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-2-ethylcyclobutane: Similar structure but with the ethyl group at a different position on the cyclobutane ring.
Uniqueness: 1-(Bromomethyl)-3-ethylcyclobutane is unique due to the specific positioning of the bromomethyl and ethyl groups on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct structure makes it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
1-(bromomethyl)-3-ethylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-6-3-7(4-6)5-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCXVKXFPKRGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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